molecular formula C11H12F2N2O3 B13692461 1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol

1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol

Cat. No.: B13692461
M. Wt: 258.22 g/mol
InChI Key: XQKQMLCKAAHSKL-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a 2,6-difluoro-4-nitrophenyl group and a hydroxyl group at the third position

Preparation Methods

The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol typically involves the following steps:

Chemical Reactions Analysis

1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol can be compared with other similar compounds:

    1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol: This compound has a similar structure but with a single fluorine atom, leading to different chemical reactivity and biological activity.

    1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one:

Properties

Molecular Formula

C11H12F2N2O3

Molecular Weight

258.22 g/mol

IUPAC Name

1-(2,6-difluoro-4-nitrophenyl)piperidin-3-ol

InChI

InChI=1S/C11H12F2N2O3/c12-9-4-7(15(17)18)5-10(13)11(9)14-3-1-2-8(16)6-14/h4-5,8,16H,1-3,6H2

InChI Key

XQKQMLCKAAHSKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F)O

Origin of Product

United States

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